Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-
Description
Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-, is a synthetic piperazine derivative featuring a methyl group at position 1 and a 5-phenyl-1,3,4-thiadiazol-2-yl substituent at position 4 of the piperazine ring. Its synthesis typically involves nucleophilic substitution reactions between chloro-thiadiazole intermediates and piperazine derivatives under reflux conditions in solvents like dry benzene or DMF, often catalyzed by triethylamine or sodium bicarbonate . Structural confirmation is achieved via spectral techniques such as $^1$H NMR and $^{13}$C NMR, which verify the integration of the piperazine ring, acetamide linker, and aromatic substituents .
Properties
CAS No. |
57709-35-0 |
|---|---|
Molecular Formula |
C13H16N4S |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H16N4S/c1-16-7-9-17(10-8-16)13-15-14-12(18-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
BCIPEJZZNBCBIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Confirmation
-
IR : Peaks at 1674 cm⁻¹ (C=O amide) and 1255 cm⁻¹ (C=S) confirm acetamide intermediates.
-
¹H NMR : Piperazine protons appear as multiplets at δ 3.48–3.54 ppm, while thiadiazole CH resonates at δ 7.86–8.09 ppm.
-
¹³C NMR : Piperazine carbons (δ 44.03–54.93 ppm) and thiadiazole C-2 (δ 159.12 ppm) are diagnostic.
Chromatographic Purity
HPLC analyses (C18 column, MeOH:H₂O = 70:30) show ≥95% purity for most preparations.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Sub. | 48–88 | 93–97 | High reproducibility |
| Cyclocondensation | 63–67 | 89–94 | Structural versatility |
| One-Pot | 55–72 | 90–95 | Reduced steps |
| Catalytic Cross-Coupling | 68–75 | 92–96 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that piperazine derivatives exhibit notable antimicrobial properties. For instance, compounds conjugated with 1,3,4-thiadiazole have shown promising activity against a range of bacterial strains. One study reported the synthesis of a series of piperazine-thiadiazole derivatives and evaluated their antimicrobial effectiveness using standard protocols . The results indicated that some derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer activity of piperazine derivatives is particularly noteworthy. A study highlighted the synthesis of new 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds featuring substituted piperazines. These compounds exhibited potent growth inhibitory activity against breast cancer cells (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines . For example:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4i | 2.32 | MCF-7 |
| 4f | 5.36 | MCF-7 |
| 4c | 10.10 | HepG2 |
The mechanism behind this activity often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells.
Inhibition of Viral Proteases
Piperazine derivatives have also been explored for their potential as antiviral agents. In particular, studies have investigated their efficacy against SARS-CoV-2 protease enzymes using molecular docking analyses. The findings suggest that certain piperazine ligands could serve as effective inhibitors, highlighting their role in combating viral infections .
Case Studies and Research Findings
Several case studies have been conducted to further elucidate the biological activities associated with piperazine-thiadiazole compounds:
- Case Study 1 : A study synthesized a series of piperazine derivatives and tested them for anticancer activity against various cell lines. The results indicated enhanced cytotoxic effects correlated with specific structural modifications.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of these compounds against resistant bacterial strains, revealing significant potential for therapeutic applications in infectious diseases.
Mechanism of Action
The biological activity of 1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism of action may vary depending on the specific application and target organism .
Comparison with Similar Compounds
Key Observations:
Anticancer Activity
- The 1-(3-chlorophenyl)piperazine derivative 14h demonstrated moderate antitumor activity (GP < 80%), while bulkier sulfonamide derivatives (e.g., 14i) showed reduced efficacy, highlighting the importance of substituent size .
- The target compound’s 5-phenyl-1,3,4-thiadiazole moiety is structurally analogous to derivatives in benzodithiazine scaffolds (e.g., 5e ), where replacement with oxadiazole rings abolished anticancer activity, emphasizing the thiadiazole’s critical role .
Antimicrobial Activity
Enzyme Inhibition
Biological Activity
Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl) is a compound that belongs to the class of piperazine derivatives, characterized by its unique structure which includes a piperazine ring substituted with a phenyl group and a thiadiazolyl group. This structural arrangement is believed to contribute significantly to its diverse biological activities.
- Molecular Formula : C13H16N4S
- Molecular Weight : 260.36 g/mol
- CAS Number : Not specified in the sources but can be referenced as CB7682733.
Biological Activities
Piperazine derivatives, including 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl), have been investigated for various biological activities. The following are some notable findings regarding its biological activity:
-
Anticancer Activity :
- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, demonstrating an ability to induce cell cycle arrest and apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation .
- The IC50 values for related compounds have been reported, indicating varying degrees of potency. For example, certain derivatives showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
-
Mechanisms of Action :
- The biological activity is thought to stem from interactions with cellular macromolecules such as proteins and nucleic acids. These interactions can modulate critical biological pathways, potentially leading to therapeutic effects in cancer treatment.
- Anticonvulsant Properties :
Structure-Activity Relationship (SAR)
The biological efficacy of piperazine derivatives is influenced by structural modifications:
| Compound | Modification | Activity | IC50 Value |
|---|---|---|---|
| Compound 4a | Methyl group on piperazine | Fair activity | 51.56 µg/mL |
| Compound 4b | Ethyl group instead of methyl | Enhanced potency | 25.21 µg/mL |
| Compound 4e | Additional aromatic substitution | High activity | Similar to 5-FU |
This table illustrates how specific changes in the chemical structure can lead to significant variations in biological activity.
Case Studies and Research Findings
Numerous studies have contributed to our understanding of the biological activities of piperazine derivatives:
-
Cytotoxicity Studies :
- A series of compounds were synthesized and screened against multiple human cancer cell lines, revealing significant cytotoxicity across various types .
- The incorporation of different substituents on the piperazine ring has been shown to impact selectivity and potency against cancer cells versus normal cells.
- In Vivo Studies :
Q & A
Q. Why do some studies report high cytotoxicity while others show low toxicity for similar derivatives?
- Resolution :
- Cell line specificity : Test on multiple lines (e.g., HEK293 vs. HepG2) to assess tissue-dependent toxicity.
- Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic mechanisms.
- Solubility factors : Poor aqueous solubility (>100 μM) may artificially reduce observed toxicity; use DMSO vehicles with <0.1% concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
